10,12-Heptadecadiynoic Acid
Overview
Description
10,12-Heptadecadiynoic Acid is a fatty acid with two alkyne functional groups located at the 10th and 12th positions of the hydrocarbon chain . It is commonly referred to as HDA and has a molecular formula of C17H26O2 .
Molecular Structure Analysis
The molecular structure of this compound is characterized by a molecular formula of C17H26O2 and a molecular weight of 262.4 g/mol . The IUPAC name for this compound is heptadeca-10,12-diynoic acid . The InChI code and Canonical SMILES are also provided in the PubChem database .Physical and Chemical Properties Analysis
This compound has a molecular weight of 262.4 g/mol . It has a computed XLogP3 value of 5.8, indicating its lipophilicity . The compound has one hydrogen bond donor count and two hydrogen bond acceptor counts . The topological polar surface area is 37.3 Ų . The compound is also characterized by a complexity value of 356 .Scientific Research Applications
1. Metabolic Studies
10,12-Heptadecadiynoic acid, along with other diynoic acids, has been studied in metabolic experiments. When fed to rats, metabolites such as 4,6-undecadiynedioic acid were isolated from urine, indicating the body's ability to metabolize these compounds (Bernhard & Kaempf, 1970).
2. Material Sciences and Sensing Applications
Diacetylene derivatives, including this compound, have been used in the formation of hydrogen-bonding complexes with poly(4-vinylpyridine). These complexes form high-quality thin films that can be photopolymerized, showing potential in photolithography and sensing applications, particularly for organic solvents and gases (Wu, Shi, Zhang, & Bubeck, 2009).
3. Biomedical Research
Research involving this compound in biomedical fields is extensive. For example, its role in the oxygenation of unsaturated fatty acids in sheep's vesicular glands has been explored, showing its potential importance in understanding biochemical pathways in animals (Hamberg & Samuelsson, 1967).
4. Nanotechnology
In the field of nanotechnology, this compound has been utilized in creating silver-polydiacetylene core–shell nanohybrids. These are stable in aqueous suspension and exhibit a bilayered, core–shell architecture, which is significant for developing new nano-scale materials (Alloisio et al., 2015).
5. Polymerization and Material Stability
Studies have also been conducted on the anchoring effects of long-chain diynoic acids, including heptadeca-10, 12-diyonic acid, in thermal polymerization. These studies are crucial for understanding the polymerization processes and material stability at the nano-level (Shibasaki, Seki, & Takeishi, 1995).
Safety and Hazards
Mechanism of Action
Target of Action
A related compound, (10e,12z)-octadecadienoic acid, is known to interact with a putative aminooxidase in propionibacterium acnes .
Mode of Action
For instance, they can modulate the activity of enzymes, influence membrane fluidity, and interact with intracellular signaling pathways .
Biochemical Pathways
A study on a related compound, 9-®-hode, suggests that it affects amino acid metabolism, glucose metabolism, and energy metabolism . It is also known to be an intermediate in the metabolic pathway for linoleic acid .
Pharmacokinetics
It is known that fatty acids are generally absorbed in the small intestine and distributed throughout the body via the bloodstream .
Result of Action
Fatty acids are known to play crucial roles in various biological processes, including energy production, cellular signaling, and inflammation regulation .
Action Environment
The action of 10,12-Heptadecadiynoic Acid can be influenced by various environmental factors. For instance, it is known to be easily polymerized by heat and light, suggesting that its action, efficacy, and stability can be affected by temperature and light exposure .
Properties
IUPAC Name |
heptadeca-10,12-diynoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H26O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17(18)19/h2-4,9-16H2,1H3,(H,18,19) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CLTRJQSBWDSZHN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC#CC#CCCCCCCCCC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H26O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50659921 | |
Record name | Heptadeca-10,12-diynoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50659921 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
262.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
28393-06-8 | |
Record name | Heptadeca-10,12-diynoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50659921 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 10,12-Heptadecadiynoic Acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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